molecular formula C19H28N2O4 B1648774 Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate CAS No. 952182-80-8

Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate

Cat. No. B1648774
CAS RN: 952182-80-8
M. Wt: 348.4 g/mol
InChI Key: ZBZCXRUKPZPMDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. The InChI code for “methyl (2S,4S)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate” is "1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m0/s1" . This provides a detailed description of the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For instance, the molecular weight of “methyl (2S,4S)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate” is 244.29 g/mol . The compound is a white to yellow solid and should be stored in a freezer .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

  • The compound is utilized in Oxindole Synthesis via Palladium-catalyzed C-H Functionalization , indicating its role in medicinal chemistry synthesis, particularly in the development of inhibitors for the serine palmitoyl transferase enzyme, a target for various diseases (Magano et al., 2014).
  • It serves as a versatile building block in the synthesis of cyclopropyl-containing amino acids , demonstrating its significance in the construction of geometrically constrained bicyclic peptidomimetics, which are important for drug discovery (Limbach et al., 2009).
  • The compound is involved in the Synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives , showcasing its utility in creating complex molecular architectures for pharmaceutical applications (Marin et al., 2004).
  • It plays a role in the Asymmetric Synthesis of 2,3,6-Trisubstituted Piperidines , highlighting its importance in the development of biologically active compounds with potential therapeutic applications (Salgado et al., 2019).
  • Additionally, it is key in the synthesis of allosteric modifiers of hemoglobin , indicating its potential in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, and blood storage (Randad et al., 1991).

Safety and Hazards

These compounds should be handled with care due to potential hazards. For instance, “methyl (2S,4S)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate” has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-15-10-12-21(13-11-15)16(17(22)24-4)14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZCXRUKPZPMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143506
Record name Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-α-phenyl-1-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952182-80-8
Record name Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-α-phenyl-1-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-α-phenyl-1-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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